molecular formula C21H20N4O3S B2825751 2-{[(benzylcarbamoyl)methyl]sulfanyl}-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide CAS No. 894052-07-4

2-{[(benzylcarbamoyl)methyl]sulfanyl}-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B2825751
CAS No.: 894052-07-4
M. Wt: 408.48
InChI Key: DUOQZOAZHWHPCS-UHFFFAOYSA-N
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Description

This compound is a dihydropyrimidine derivative characterized by a pyrimidine core substituted at the 2-position with a [(benzylcarbamoyl)methyl]sulfanyl group, at the 1-position with a methyl group, and at the 5-position with an N-phenylcarboxamide moiety. The dihydropyrimidine scaffold is a common structural motif in medicinal chemistry, often associated with biological activities such as kinase inhibition, antiviral properties, or antibacterial effects .

Properties

IUPAC Name

2-[2-(benzylamino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-25-20(28)17(19(27)24-16-10-6-3-7-11-16)13-23-21(25)29-14-18(26)22-12-15-8-4-2-5-9-15/h2-11,13H,12,14H2,1H3,(H,22,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOQZOAZHWHPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN=C1SCC(=O)NCC2=CC=CC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[(benzylcarbamoyl)methyl]sulfanyl}-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide involves multiple steps. One common method includes the cyclo condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst . Industrial production methods may vary, but they typically involve similar multi-step synthetic routes with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the C-2 and C-5 positions of the pyrimidine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[(benzylcarbamoyl)methyl]sulfanyl}-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for its cytotoxic activity against certain cancer cell lines.

    Industry: The compound’s unique properties make it valuable in material science for developing new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 2-{[(benzylcarbamoyl)methyl]sulfanyl}-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on structural analogs identified in the provided evidence, emphasizing substituent variations and their hypothetical effects on physicochemical and biological properties.

Table 1: Structural Comparison of Dihydropyrimidine Derivatives

Compound Name / ID Substituent at Position 2 Substituent at Position 5 Key Structural Differences
Target compound: 2-{[(Benzylcarbamoyl)methyl]sulfanyl}-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide [(Benzylcarbamoyl)methyl]sulfanyl N-phenylcarboxamide Reference compound for comparison
Analog 1: 2-[({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-N-(4-methoxyphenyl)-... [(Benzodioxolylmethylcarbamoyl)methyl]sulfanyl N-(4-methoxyphenyl)carboxamide Benzodioxolyl group instead of benzyl; methoxyphenyl at position 5
Analog 2: 2-[(4-Amino-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-benzylacetamide (4-Amino-6-oxo-5-phenyl-dihydropyrimidin-2-yl)sulfanyl N-benzylacetamide (non-carboxamide) Amino and phenyl groups at positions 4/5; acetamide at position 5

Key Observations:

Substituent Effects on Lipophilicity: The benzodioxolyl group in Analog 1 introduces an oxygen-rich aromatic system, likely increasing polarity compared to the benzyl group in the target compound. This could enhance aqueous solubility but reduce membrane permeability .

Functional Group Variations: Analog 2 replaces the carboxamide at position 5 with an acetamide, eliminating a hydrogen-bond donor. This may reduce target binding specificity but improve pharmacokinetic properties such as oral bioavailability . The amino group at position 4 in Analog 2 introduces an additional hydrogen-bond donor, which could enhance interactions with polar residues in enzymatic binding pockets.

Biological Activity

The compound 2-{[(benzylcarbamoyl)methyl]sulfanyl}-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is a member of the dihydropyrimidine family, which has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C₁₈H₁₈N₄O₆S
  • Molecular Weight: 378.39 g/mol
  • CAS Number: 688061-08-7

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities including:

  • Antimicrobial Activity: Many derivatives have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity: Some studies suggest potential cytotoxic effects on various cancer cell lines.

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against several bacterial strains. A study focusing on derivatives of benzylthio pyrimidines reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
6cS. aureus32 µg/mL
6hE. coli16 µg/mL
6mS. aureus8 µg/mL

Anticancer Activity

The anticancer potential of similar compounds has been explored through various in vitro studies. For instance, derivatives were tested on cell lines such as HT29 (colon cancer) and DU145 (prostate cancer), showing promising results in inhibiting cell proliferation .

Table 2: Anticancer Activity Against Different Cell Lines

CompoundCell LineIC₅₀ (µM)
DHFPHT2915
DHFPDU14520

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation.
  • Interaction with Cellular Targets: The benzyl and carbamoyl groups may facilitate binding to specific proteins or receptors involved in cellular signaling pathways.

Case Studies

  • Study on Antimicrobial Properties: A recent investigation into the antibacterial efficacy of benzylthio derivatives demonstrated that modifications to the sulfanyl group significantly enhanced activity against resistant strains .
  • Cytotoxicity Assessment: In a study assessing the cytotoxicity of dihydropyrimidine derivatives, it was found that certain modifications led to selective toxicity towards cancer cells while sparing normal cells .

Q & A

Q. What are the common synthetic routes for preparing 2-{[(benzylcarbamoyl)methyl]sulfanyl}-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Condensation : Formation of the pyrimidine core via cyclization of thiourea derivatives with β-keto esters under acidic or basic conditions.
  • Sulfanyl Group Introduction : Thiolation using reagents like Lawesson’s reagent or coupling with mercaptoacetic acid derivatives.
  • Carboxamide Functionalization : Amidation via activation of carboxylic acid intermediates (e.g., using HATU or EDC) and reaction with benzylamine or phenylamine derivatives. Purification is achieved via column chromatography or recrystallization, with yields optimized by controlling reaction time and temperature (50–80°C) .

Q. How is structural characterization of this compound performed in academic research?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR for verifying substituent positions and confirming stereochemistry.
  • IR Spectroscopy : Identification of functional groups (e.g., C=O at ~1700 cm1^{-1}, S-H at ~2550 cm1^{-1}).
  • X-ray Crystallography : For resolving crystal structure and intermolecular interactions.
  • Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns. Sample preparation requires anhydrous solvents to avoid hydrate formation .

Q. What in vitro assays are used for preliminary biological activity screening?

Common assays include:

  • Enzyme Inhibition : Testing against kinases, proteases, or acetylcholinesterase using fluorometric or colorimetric substrates.
  • Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Antimicrobial Activity : Disk diffusion or microdilution methods against bacterial/fungal strains. Controls (e.g., DMSO vehicle) and IC50_{50}/EC50_{50} calculations are critical for reproducibility .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

DoE minimizes experimental trials while maximizing data quality:

  • Fractional Factorial Designs : Screen critical variables (temperature, pH, reagent stoichiometry).
  • Response Surface Methodology (RSM) : Model non-linear relationships between factors (e.g., yield vs. catalyst concentration).
  • Central Composite Design : Optimize reaction conditions for maximum purity and yield. Statistical software (e.g., JMP, Minitab) is used for analysis .

Q. What computational methods support mechanistic studies of this compound’s reactivity?

Advanced approaches include:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies, transition states, and electronic properties (e.g., HOMO-LUMO gaps).
  • Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock or Schrödinger.
  • MD Simulations : Study conformational stability in solvated environments over nanoseconds. Basis sets (e.g., 6-31G*) and solvent models (e.g., PCM) enhance accuracy .

Q. How should researchers resolve contradictions in reported biological activity data?

Strategies include:

  • Reproducibility Checks : Validate assay protocols (e.g., cell line authentication, reagent lot consistency).
  • Orthogonal Assays : Confirm enzyme inhibition via both fluorescence and radiometric methods.
  • Purity Analysis : Use HPLC (>95% purity) to rule out impurities as confounding factors. Cross-laboratory collaborations and open-data sharing mitigate variability .

Q. What advanced in vivo models are suitable for pharmacokinetic studies?

  • Rodent Models : Assess bioavailability, half-life, and tissue distribution via LC-MS/MS.
  • Metabolite Profiling : Identify phase I/II metabolites using UPLC-QTOF-MS.
  • Toxicology : Dose-dependent studies in zebrafish or murine models for hepatotoxicity screening. Ethical approvals and OECD guidelines must govern experimental design .

Q. How can stability studies improve formulation strategies for this compound?

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways.
  • pH Stability : Assess hydrolytic degradation in buffers (pH 1–9).
  • Excipient Compatibility : Screen with common stabilizers (e.g., PEG, cyclodextrins) via DSC and FTIR. Data guides storage recommendations (e.g., desiccated, −20°C) .

Q. What cross-disciplinary applications are emerging for this compound?

  • Medicinal Chemistry : Lead optimization for kinase inhibitors or antimicrobial agents.
  • Materials Science : Functionalization of metal-organic frameworks (MOFs) for catalytic applications.
  • Chemical Biology : Photoaffinity labeling probes to study target engagement. Collaborative grants (e.g., NSF, NIH) often fund such interdisciplinary work .

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